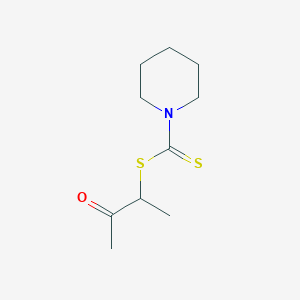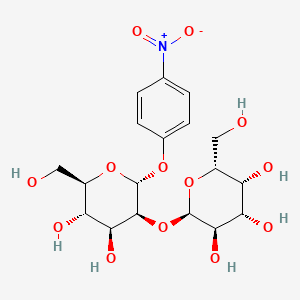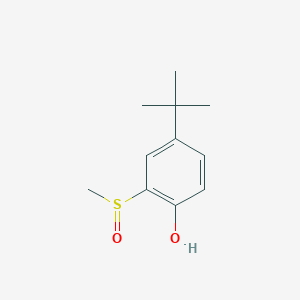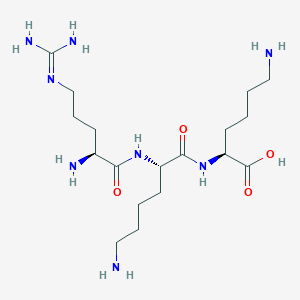
L-Lysine, L-arginyl-L-lysyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, L-arginyl-L-lysyl- is a tripeptide composed of three amino acids: L-lysine, L-arginine, and L-lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each of these amino acids plays a crucial role in protein synthesis and various metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-arginyl-L-lysyl- typically involves the stepwise coupling of the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the process begins with the attachment of the first amino acid (L-lysine) to a solid resin. Subsequent amino acids (L-arginine and another L-lysine) are then sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often involve mild temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of L-Lysine, L-arginyl-L-lysyl- can be scaled up using automated peptide synthesizers, which allow for precise control over the reaction conditions and efficient production of the desired peptide. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .
化学反応の分析
Types of Reactions
L-Lysine, L-arginyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The guanidino group of L-arginine can be oxidized to form nitric oxide, which is a significant biological signaling molecule.
Reduction: Reduction reactions can occur at the carboxyl groups of the amino acids, leading to the formation of alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the specificity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidino group in L-arginine can produce nitric oxide, while reduction of carboxyl groups can yield alcohols .
科学的研究の応用
L-Lysine, L-arginyl-L-lysyl- has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies to understand the mechanisms of peptide bond formation and cleavage.
Biology: The compound is studied for its role in protein-protein interactions and its potential as a therapeutic agent in modulating immune responses.
Medicine: Research is ongoing to explore its use in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic peptides.
作用機序
The mechanism of action of L-Lysine, L-arginyl-L-lysyl- involves its interaction with various molecular targets and pathways. The guanidino group of L-arginine can interact with nitric oxide synthase to produce nitric oxide, which plays a crucial role in vasodilation and immune response modulation. The amino groups of L-lysine can participate in hydrogen bonding and electrostatic interactions, influencing protein structure and function .
類似化合物との比較
Similar Compounds
L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl-: Another tripeptide with similar amino acid composition but includes phenylalanine, which affects its hydrophobicity and interaction with proteins.
L-Lysine, L-arginyl-L-lysyl-L-lysyl-: A tetrapeptide with an additional L-lysine residue, which can influence its binding affinity and biological activity.
Uniqueness
L-Lysine, L-arginyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both L-lysine and L-arginine allows for diverse interactions with enzymes and receptors, making it a versatile compound in research and industrial applications .
特性
| 78844-94-7 | |
分子式 |
C18H38N8O4 |
分子量 |
430.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H38N8O4/c19-9-3-1-7-13(16(28)26-14(17(29)30)8-2-4-10-20)25-15(27)12(21)6-5-11-24-18(22)23/h12-14H,1-11,19-21H2,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t12-,13-,14-/m0/s1 |
InChIキー |
BTJVOUQWFXABOI-IHRRRGAJSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
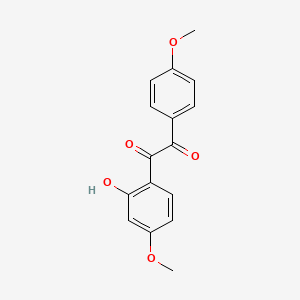

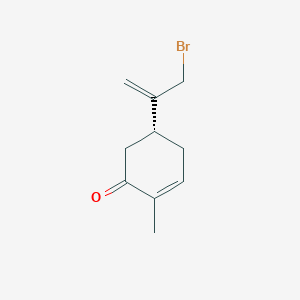
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
